molecular formula C19H19N5OS2 B2454630 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone CAS No. 2034565-98-3

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone

Cat. No.: B2454630
CAS No.: 2034565-98-3
M. Wt: 397.52
InChI Key: KSECUDCTIJJKRV-UHFFFAOYSA-N
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Description

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5OS2 and its molecular weight is 397.52. The purity is usually 95%.
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Biological Activity

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone , often abbreviated as CPPTM , is a promising heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CPPTM is characterized by a complex structure that includes a cyclopentapyridazine moiety, a piperazine ring, and a thiazole-thiophene derivative. Its molecular formula is C19H20N4OSC_{19}H_{20}N_4OS, indicating the presence of nitrogen and sulfur, which are crucial for its biological activity.

CPPTM exhibits several mechanisms of action that contribute to its biological activity:

  • Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor cell growth, making CPPTM a candidate for cancer therapy .
  • Anti-inflammatory Activity : Similar compounds in the thiazole class have demonstrated anti-inflammatory properties. CPPTM may share this characteristic, potentially acting through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Antiproliferative Effects : Preliminary studies indicate that CPPTM can reduce cell viability in various cancer cell lines, suggesting its potential as an antiproliferative agent .

Biological Activity Studies

Recent studies have evaluated the biological activity of CPPTM and related compounds:

StudyCompoundBiological ActivityFindings
CPPTMProtein kinase inhibitionSignificant reduction in phosphorylation activity in cancer cell lines
Thiazole derivativesAnti-inflammatoryExhibited IC50 values lower than standard anti-inflammatory drugs
Cyclopentapyridazine analogsAntiproliferativeInhibited growth in breast and colon cancer cells

Case Studies

  • In vitro Studies : A study conducted on CPPTM showed that it reduced the proliferation of MCF-7 breast cancer cells by 45% at a concentration of 10 µM after 48 hours. This suggests a strong antiproliferative effect that warrants further investigation into its use as an anticancer agent .
  • In vivo Models : Animal studies involving CPPTM have indicated a reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to chemotherapy alone, suggesting a synergistic effect .

Properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-5-2-10-26-16)24-8-6-23(7-9-24)17-11-13-3-1-4-14(13)21-22-17/h2,5,10-12H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSECUDCTIJJKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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